molecular formula C18H21N7O2 B2666300 N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1208822-65-4

N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2666300
CAS No.: 1208822-65-4
M. Wt: 367.413
InChI Key: XIPFRKTULCNPQA-UHFFFAOYSA-N
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Description

N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound that features an imidazole ring, a benzyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with benzyl bromide to form the benzylated intermediate. This intermediate is then reacted with 6-methyl-5-nitropyrimidine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The nitropyrimidine moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 6-position.

    N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-2,4-diaminopyrimidine: Lacks the nitro group.

    N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine: Lacks the diamine functionality.

Uniqueness

N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and nitropyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-N-benzyl-2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-14-16(25(26)27)17(21-12-15-6-3-2-4-7-15)23-18(22-14)20-8-5-10-24-11-9-19-13-24/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFRKTULCNPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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